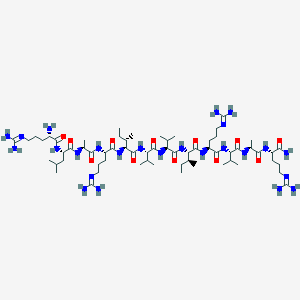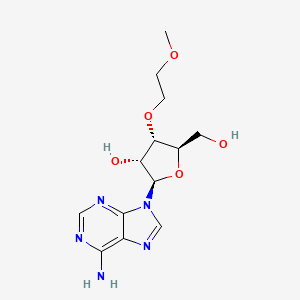
visamminol-3'-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of visamminol-3’-O-glucoside involves the glycosylation of visamminol with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is visamminol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods
The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Visamminol-3’-O-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Visamminol-3’-O-glucoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Mecanismo De Acción
The mechanism of action of visamminol-3’-O-glucoside involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is believed to interfere with cellular processes in cancer cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Khellin: Another chromone glycoside with similar biological activities.
Visnagin: A related compound with muscle relaxant properties.
Flavonoids: A broader class of compounds with similar glycosidic structures and biological activities
Uniqueness
Visamminol-3’-O-glucoside is unique due to its specific glycosidic structure and its origin from Saposhnikovia divaricata. Its weak cytotoxicity against cancer cells sets it apart from other glycosides, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C21H26O10 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 |
Clave InChI |
KHWKLNXMSVVKCH-JJDILSOYSA-N |
SMILES isomérico |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


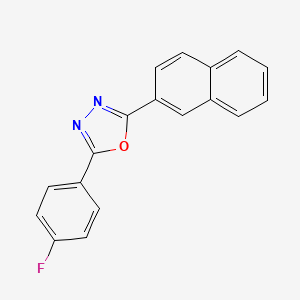
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)

![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
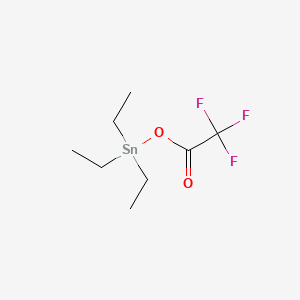
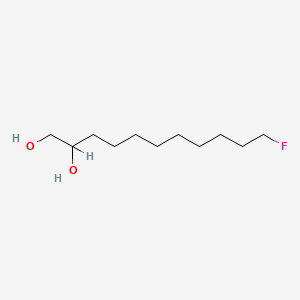
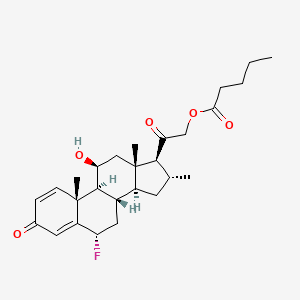
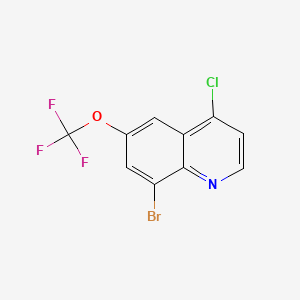
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
